molecular formula C11H8FNO4S B2669398 3-(4-Fluorosulfonyloxyphenoxy)pyridine CAS No. 2411268-15-8

3-(4-Fluorosulfonyloxyphenoxy)pyridine

Cat. No. B2669398
CAS RN: 2411268-15-8
M. Wt: 269.25
InChI Key: AYJSKOINMKOBSZ-UHFFFAOYSA-N
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Description

3-(4-Fluorosulfonyloxyphenoxy)pyridine, also known as FSPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and a phenoxy group, with a fluorosulfonyloxy group attached to the phenoxy group.

Mechanism of Action

The mechanism of action of 3-(4-Fluorosulfonyloxyphenoxy)pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, 3-(4-Fluorosulfonyloxyphenoxy)pyridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 3-(4-Fluorosulfonyloxyphenoxy)pyridine has also been shown to bind to the estrogen receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
3-(4-Fluorosulfonyloxyphenoxy)pyridine has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, 3-(4-Fluorosulfonyloxyphenoxy)pyridine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-(4-Fluorosulfonyloxyphenoxy)pyridine has also been shown to reduce inflammation by inhibiting the production of prostaglandins. In addition, 3-(4-Fluorosulfonyloxyphenoxy)pyridine has been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

3-(4-Fluorosulfonyloxyphenoxy)pyridine has several advantages for lab experiments, such as its high purity and stability, which make it easy to handle and store. 3-(4-Fluorosulfonyloxyphenoxy)pyridine is also relatively easy to synthesize, which makes it accessible to researchers. However, 3-(4-Fluorosulfonyloxyphenoxy)pyridine has some limitations, such as its low solubility in water, which may limit its use in certain experiments. In addition, 3-(4-Fluorosulfonyloxyphenoxy)pyridine is a relatively new compound, and its properties and effects are still being studied, which may limit its application in some fields.

Future Directions

There are several future directions for the study of 3-(4-Fluorosulfonyloxyphenoxy)pyridine. One direction is the development of new synthesis methods to improve the yield and purity of 3-(4-Fluorosulfonyloxyphenoxy)pyridine. Another direction is the investigation of the mechanism of action of 3-(4-Fluorosulfonyloxyphenoxy)pyridine, which may lead to the discovery of new drug targets and applications. Additionally, the study of the biochemical and physiological effects of 3-(4-Fluorosulfonyloxyphenoxy)pyridine in different cell types and animal models may provide new insights into its potential therapeutic applications. Finally, the exploration of new applications of 3-(4-Fluorosulfonyloxyphenoxy)pyridine in fields such as material science and agriculture may lead to the development of new materials and technologies.

Synthesis Methods

The synthesis of 3-(4-Fluorosulfonyloxyphenoxy)pyridine involves the reaction of 4-hydroxyphenylpyridine with fluorosulfonic acid, followed by the addition of sodium hydroxide. The resulting compound is then purified through recrystallization. The yield of 3-(4-Fluorosulfonyloxyphenoxy)pyridine can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and reagent ratios.

Scientific Research Applications

3-(4-Fluorosulfonyloxyphenoxy)pyridine has been extensively studied for its potential applications in various fields, such as material science, medicinal chemistry, and agriculture. In material science, 3-(4-Fluorosulfonyloxyphenoxy)pyridine has been used as a building block for the synthesis of novel polymers and materials with unique properties. In medicinal chemistry, 3-(4-Fluorosulfonyloxyphenoxy)pyridine has shown promising results as a potential drug candidate for the treatment of various diseases, such as cancer and inflammation. In agriculture, 3-(4-Fluorosulfonyloxyphenoxy)pyridine has been used as a herbicide to control weed growth.

properties

IUPAC Name

3-(4-fluorosulfonyloxyphenoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO4S/c12-18(14,15)17-10-5-3-9(4-6-10)16-11-2-1-7-13-8-11/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJSKOINMKOBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorosulfonyloxyphenoxy)pyridine

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